molecular formula C10H16O B2356664 4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- CAS No. 1096687-70-5

4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)-

Cat. No.: B2356664
CAS No.: 1096687-70-5
M. Wt: 152.237
InChI Key: FKZJBAXKHJIQDU-GMLTXFODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- is a complex organic compound with the molecular formula C10H16O. This compound is characterized by its tricyclic structure, which includes a methano bridge and an alcohol functional group. It is known for its stability and unique chemical properties, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- typically involves the hydrogenation of 4,7-Methano-1H-indene, octahydro-. This process requires specific catalysts and controlled reaction conditions to ensure the selective reduction of the compound. Commonly used catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO2), with hydrogen gas as the reducing agent. The reaction is usually carried out under high pressure and moderate temperatures to achieve optimal yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and automated reactors ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Phosphorus tribromide (PBr3), thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- involves its interaction with specific molecular targets and pathways. The alcohol group allows for hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity. The tricyclic structure provides stability and rigidity, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Methano-1H-indene, octahydro-
  • 4,7-Methano-5H-inden-5-one, octahydro-
  • Tricyclo[5.2.1.02,6]decane

Uniqueness

4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- is unique due to its specific stereochemistry and the presence of an alcohol functional group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar tricyclic compounds .

Properties

IUPAC Name

(1R,6R,7R,8S)-tricyclo[5.2.1.02,6]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7?,8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZJBAXKHJIQDU-GMLTXFODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]3C[C@@H](C2C1)C[C@@H]3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.